

Methyl 3-(1H-imidazol-4-yl)acrylate molecular structure and formula

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Compound of Interest

Compound Name: Methyl 3-(1H-imidazol-4-yl)acrylate

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An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the methyl ester of urocanic acid, a natural component of the epidermis, this molecule shares a structural relationship with a key UV-absorbing chromophore in the skin. This guide provides a comprehensive overview of its molecular structure, chemical formula, synthesis, and known biological significance, tailored for a scientific audience.

Molecular Structure and Formula

The molecular structure of **Methyl 3-(1H-imidazol-4-yl)acrylate** consists of an imidazole ring linked at the 4-position to a methyl acrylate moiety. The most stable isomer is the (E)-isomer, also referred to as the trans-isomer, due to reduced steric hindrance.

Molecular Formula: C₇H₈N₂O₂

Structure:

IUPAC Name: methyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate

CAS Number: 52363-40-3

Physicochemical Properties

Quantitative data for **Methyl 3-(1H-imidazol-4-yl)acrylate** is summarized in the table below. Some properties are calculated due to limited experimental data in publicly available literature.

Property	Value	Source
Molecular Weight	152.15 g/mol	Calculated
Molecular Formula	C ₇ H ₈ N ₂ O ₂	---
Boiling Point	373.446 °C at 760 mmHg	Calculated[1]
Flash Point	179.654 °C	Calculated[1]
Density	1.248 g/cm ³	Calculated[1]
Appearance	Colorless to pale yellow solid	Inferred from related compounds
Solubility	Soluble in methanol, ethanol	Inferred from synthesis protocols

Spectroscopic Data (Predicted)

Detailed experimental spectra for **Methyl 3-(1H-imidazol-4-yl)acrylate** are not readily available. However, based on the known spectral data of its constituent functional groups (imidazole, methyl acrylate), the following characteristic peaks can be predicted.

Spectroscopy	Predicted Chemical Shifts / Peaks
¹ H NMR	δ (ppm): ~3.7 (s, 3H, -OCH ₃), ~6.3 (d, 1H, vinyl H), ~7.5 (d, 1H, vinyl H), ~7.0-7.8 (2H, imidazole ring protons), ~12.0 (br s, 1H, imidazole N-H)
¹³ C NMR	δ (ppm): ~51 (-OCH ₃), ~115-140 (vinyl and imidazole carbons), ~167 (C=O)
FTIR	ν (cm ⁻¹): ~3100 (N-H stretch), ~1720 (C=O stretch), ~1640 (C=C stretch), ~1200-1300 (C-O stretch)
Mass Spectrometry	m/z: 152 (M ⁺), fragmentation patterns corresponding to the loss of -OCH ₃ and the imidazole ring.

Experimental Protocols

Two primary methods for the synthesis of **Methyl 3-(1H-imidazol-4-yl)acrylate** are the Fischer-Speier esterification of urocanic acid and the Wittig reaction starting from imidazole-4-carboxaldehyde.

Protocol 1: Fischer-Speier Esterification of Urocanic Acid

This method involves the acid-catalyzed esterification of urocanic acid with methanol.

Materials:

- Urocanic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Suspend urocanic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Methyl 3-(1H-imidazol-4-yl)acrylate**.

Protocol 2: Wittig Reaction

This protocol synthesizes the target molecule from imidazole-4-carboxaldehyde and a phosphorus ylide.

Materials:

- Imidazole-4-carboxaldehyde
- Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

- Anhydrous toluene or tetrahydrofuran (THF)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve imidazole-4-carboxaldehyde in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add methyl (triphenylphosphoranylidene)acetate to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer of **Methyl 3-(1H-imidazol-4-yl)acrylate**.

Biological Activity and Signaling Pathways

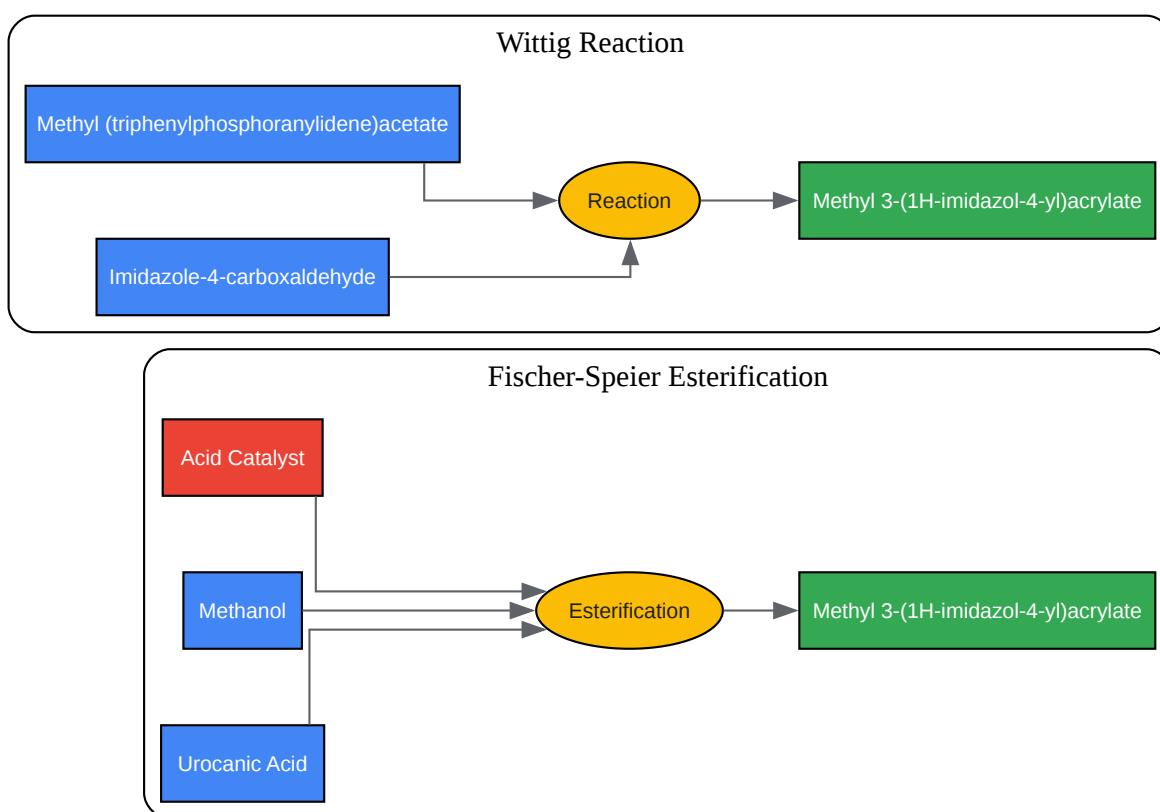
While specific studies on **Methyl 3-(1H-imidazol-4-yl)acrylate** are limited, the biological activity of its parent compound, urocanic acid, is well-documented. In the skin, trans-urocanic acid is converted to cis-urocanic acid upon exposure to UV radiation. cis-Urocanic acid is known to be an immunomodulatory molecule.

Recent research has elucidated a signaling pathway initiated by cis-urocanic acid in human keratinocytes. This pathway is critical for understanding the potential biological effects of its derivatives.

- Induction of Reactive Oxygen Species (ROS): cis-Urocanic acid has been shown to generate intracellular ROS.

- EGFR and MAPK Activation: The increase in ROS leads to the transient phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38.
- Prostaglandin E₂ Release and Apoptosis: Activation of this pathway ultimately results in the increased synthesis and release of Prostaglandin E₂ (PGE₂) and the induction of apoptotic cell death.
- Serotonin Receptor Interaction: There is evidence that cis-uropionic acid can bind to the serotonin 5-HT2A receptor, suggesting an alternative or parallel pathway for its immunosuppressive effects.

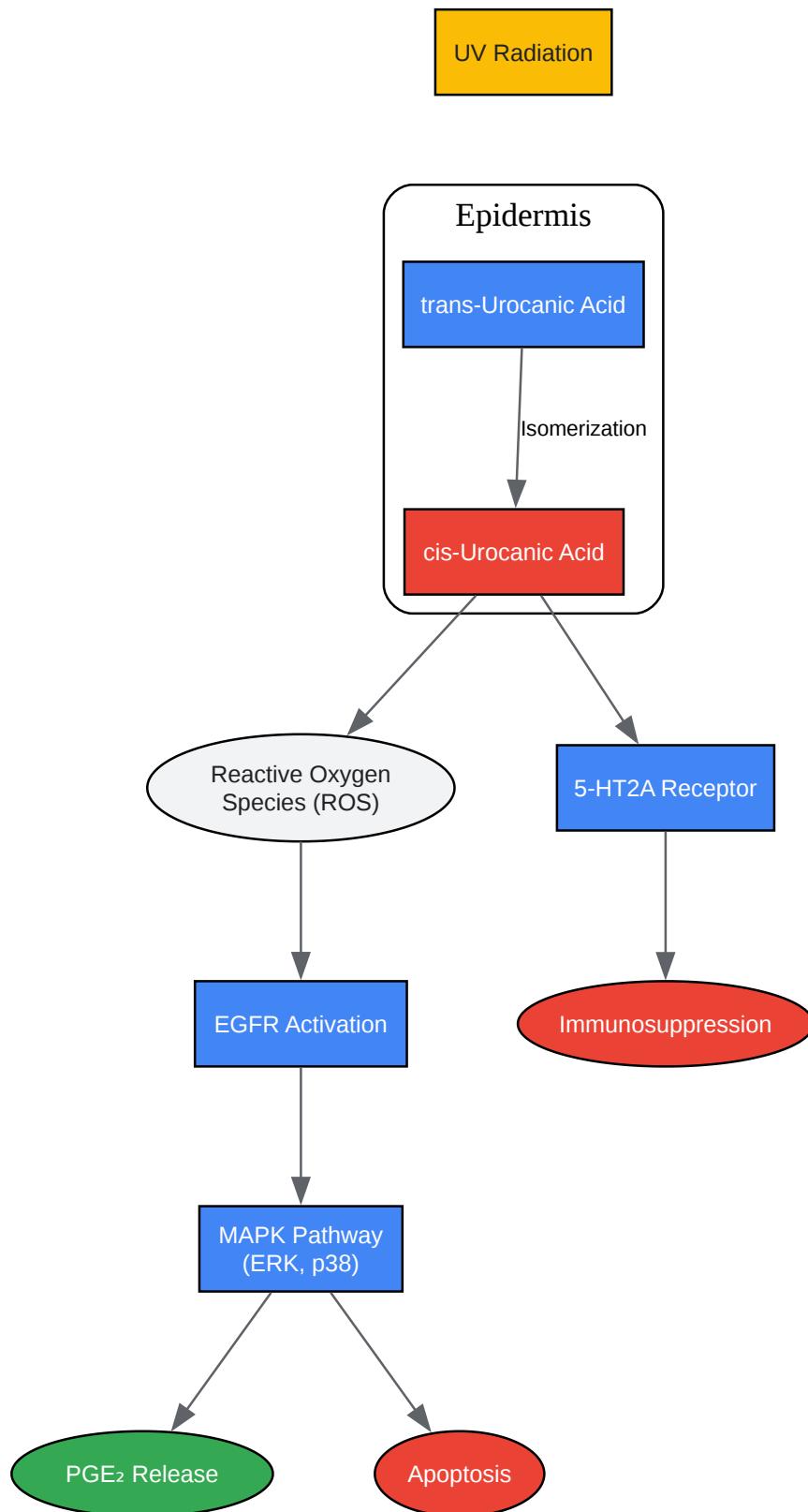
Synthesis Workflow Diagram



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Caption: Alternative synthetic routes to **Methyl 3-(1H-imidazol-4-yl)acrylate**.

Urocanic Acid Induced Signaling Pathway



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Caption: Signaling cascade initiated by cis-uropionic acid in keratinocytes.

Conclusion

Methyl 3-(1H-imidazol-4-yl)acrylate is a molecule with a foundational link to the biologically active compound, urocanic acid. Its synthesis is achievable through established organic chemistry reactions, and its biological activity is likely to be related to the immunomodulatory pathways of its parent acid. This guide provides essential technical information for researchers and professionals in drug development, serving as a basis for further investigation into the therapeutic potential of this and related compounds. The exploration of its specific interactions with cellular targets and its pharmacokinetic profile will be critical next steps in defining its role in pharmacology.

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References

- 1. CAS # 52363-40-3, Methyl 3-(1H-Imidazol-4-Yl)Acrylate: more information. [\[www.chemblink.com\]](http://www.chemblink.com)
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